molecular formula C12H11NO2 B2573570 1-(7-Methoxyisoquinolin-1-yl)ethanone CAS No. 1367805-85-3

1-(7-Methoxyisoquinolin-1-yl)ethanone

Cat. No. B2573570
CAS RN: 1367805-85-3
M. Wt: 201.225
InChI Key: KXHXRUSXUXCKKE-UHFFFAOYSA-N
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Description

1-(7-Methoxyisoquinolin-1-yl)ethanone, also known as MIQE, is an organic compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 .


Molecular Structure Analysis

The molecular structure of 1-(7-Methoxyisoquinolin-1-yl)ethanone consists of an isoquinoline ring with a methoxy group at position 7 . The InChI code for this compound is 1S/C12H11NO2/c1-8(14)12-11-7-10(15-2)4-3-9(11)5-6-13-12/h3-7H,1-2H3 .

It is stored at room temperature .

Scientific Research Applications

Discovery in Neuropathic Pain Treatment

The tetrahydroisoquinoline derivative, identified as a novel orally active small-molecule N-type calcium channel blocker, showcases potential in neuropathic pain treatment without CYP inhibition liability. This discovery emphasizes the optimization from the base compound (S)-1 by introducing a methoxy group to the C-8 position, enhancing the pharmacological profile by eliminating CYP2D6 inhibition liability. This advancement offers a promising therapeutic approach for managing neuropathic pain, highlighting the compound's significance in scientific research applications (Ogiyama et al., 2015).

Antitumor Activity

Research on isoquinolinequinones, including derivatives structurally related to marine isoquinolinequinones, has shown significant cytotoxic activity against various human cancer cell lines. The study revealed that compounds with specific substitutions on the isoquinolinequinone nucleus exhibited notable antitumor activity, particularly against human gastric adenocarcinoma, lung, and bladder carcinoma cells. This underscores the potential of 1-(7-Methoxyisoquinolin-1-yl)ethanone derivatives in developing new anticancer agents, contributing valuable insights into their application in cancer research (Delgado et al., 2012).

Fluorescence Properties for Biological Imaging

The synthesis and evaluation of 3-hydroxyquinolin-4(1H)-one derivatives have been explored, focusing on their cytotoxic activity against various cancer cell lines and fluorescence properties. The incorporation of methoxycarbonyl and other functional groups into the isoquinoline structure has facilitated the development of compounds with potential applications in biological imaging and as therapeutic agents. This research contributes to the understanding of the structural factors influencing the biological activities and optical properties of isoquinoline derivatives (Kadrić et al., 2014).

Synthesis and Characterization of Novel Compounds

Studies have demonstrated the synthesis of novel compounds utilizing 1-(7-Methoxyisoquinolin-1-yl)ethanone as a precursor or structural motif. These include efforts in metal complexation, development of fluorescent labeling reagents, and creation of derivatives with potential pharmaceutical applications. Such research underscores the versatility of 1-(7-Methoxyisoquinolin-1-yl)ethanone in synthesizing new materials for various scientific and therapeutic applications, showcasing its broad utility in chemical and pharmaceutical research (Raj & Patel, 2015; Ha et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(7-methoxyisoquinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)12-11-7-10(15-2)4-3-9(11)5-6-13-12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHXRUSXUXCKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Methoxyisoquinolin-1-yl)ethanone

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